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Compound of Interest

Compound Name: CNX-2006

Cat. No.: B15573165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CNX-2006 is a novel, irreversible, and mutant-selective epidermal growth factor receptor

(EGFR) inhibitor.[1] It demonstrates high potency against EGFR harboring activating mutations,

including the T790M resistance mutation, while exhibiting significantly weaker inhibition of wild-

type EGFR.[1] This selectivity makes CNX-2006 a valuable tool for investigating EGFR-driven

cancer biology and a promising candidate for targeted cancer therapy. These application notes

provide detailed protocols for the dissolution and preparation of CNX-2006 for various in-vitro

assays.

Chemical Properties and Storage
A summary of the key chemical properties and recommended storage conditions for CNX-2006
is provided in the table below.
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Property Value

Molecular Formula C₂₆H₂₇F₄N₇O₂

Molecular Weight 545.53 g/mol

Solubility Soluble in DMSO (≥ 27.3 mg/mL)[2]

Appearance Crystalline solid

Storage Conditions

Powder -20°C for up to 3 years

In Solvent (DMSO)
-80°C for up to 6 months; -20°C for up to 1

month[2][3]

Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols
I. Preparation of CNX-2006 Stock Solution (10 mM in
DMSO)
This protocol describes the preparation of a 10 mM stock solution of CNX-2006 in dimethyl

sulfoxide (DMSO).

Materials:

CNX-2006 powder

Anhydrous/sterile DMSO

Sterile microcentrifuge tubes or vials

Vortex mixer

Calibrated pipettes

Procedure:
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Calculate the required mass of CNX-2006:

For 1 mL of a 10 mM stock solution, the required mass is 5.4553 mg (Mass = Molarity ×

Volume × Molecular Weight).

Weigh the CNX-2006 powder:

Carefully weigh the calculated amount of CNX-2006 powder in a sterile microcentrifuge

tube.

Add DMSO:

Add the appropriate volume of sterile DMSO to the tube containing the CNX-2006 powder.

For example, add 1 mL of DMSO for 5.4553 mg of CNX-2006.

Dissolve the compound:

Vortex the solution until the CNX-2006 powder is completely dissolved. Gentle warming in

a 37°C water bath can be used to aid dissolution if necessary.

Aliquot and store:

Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed vials to

minimize freeze-thaw cycles.

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term

storage (up to 6 months).

II. Preparation of Working Solutions for Cell-Based
Assays
This protocol outlines the serial dilution of the 10 mM CNX-2006 stock solution to prepare

working concentrations for in-vitro experiments.

Important Considerations:

The final concentration of DMSO in the cell culture medium should be kept low, typically

below 0.5%, to avoid solvent-induced cytotoxicity.
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It is advisable to perform a vehicle control (medium with the same final concentration of

DMSO) in all experiments.

Prepare fresh working solutions from the stock solution for each experiment.

Procedure:

Intermediate Dilution:

Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium

or phosphate-buffered saline (PBS). For example, to prepare a 1 mM intermediate

solution, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).

Serial Dilutions:

Perform a series of dilutions from the intermediate stock to achieve the desired final

concentrations for your assay. The specific concentrations will depend on the cell line and

the assay being performed. For IC50 determination, a range of concentrations is

recommended (e.g., 0.1 nM to 1000 nM).

Final Dilution into Assay Plate:

Add the appropriate volume of the working solutions to the wells of your assay plate

containing cells and medium to achieve the final desired concentrations. Ensure the final

DMSO concentration does not exceed 0.5%.

Example Dilution for a 96-well Plate:

To achieve a final concentration of 100 nM in a final well volume of 100 µL:

Prepare a 10X working solution (1 µM) from the 1 mM intermediate stock by diluting it 1:1000

in cell culture medium.

Add 10 µL of the 1 µM working solution to 90 µL of cell suspension in the well.

Experimental Workflow for In-Vitro Assays
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The following diagram illustrates a general workflow for utilizing CNX-2006 in cell-based in-vitro

assays.
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Caption: General workflow for preparing and using CNX-2006 in cell-based assays.

Mechanism of Action and Signaling Pathway
CNX-2006 is an irreversible inhibitor of EGFR. It forms a covalent bond with a cysteine residue

in the ATP-binding site of mutant EGFR, leading to sustained inhibition of its kinase activity.

This blocks the downstream signaling pathways that are critical for tumor cell proliferation and

survival, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by CNX-
2006.
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Caption: EGFR signaling pathway and inhibition by CNX-2006.
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Target EGFR Mutations
CNX-2006 is particularly effective against the T790M "gatekeeper" mutation, which confers

resistance to first and second-generation EGFR inhibitors. In addition to T790M, CNX-2006 has

shown activity against other common and uncommon EGFR mutations, including:

Exon 19 deletions

L858R

G719S

L861Q

Exon 19 insertion (I744-K745insKIPVAI)

T854A

It is important to note that CNX-2006 is not active against exon 20 insertion mutations (e.g.,

H773-V774HVdup). The table below summarizes the inhibitory activity of CNX-2006 against

various EGFR mutations.

EGFR Mutation CNX-2006 Activity

T790M Potent Inhibition (IC₅₀ < 20 nM)

Exon 19 Deletions Active

L858R Active

G719S Active

L861Q Active

Exon 19 Insertion Active

T854A Active

Exon 20 Insertion Inactive

Wild-Type EGFR Weak Inhibition
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These application notes and protocols are intended to serve as a guide for the in-vitro use of

CNX-2006. Researchers should optimize the protocols for their specific cell lines and

experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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